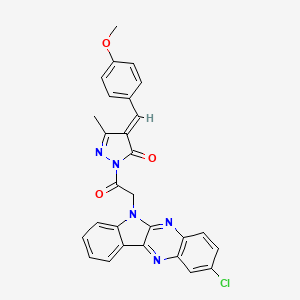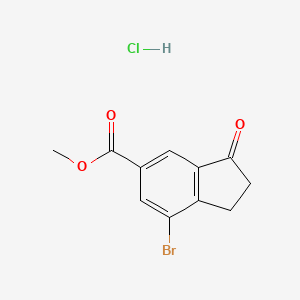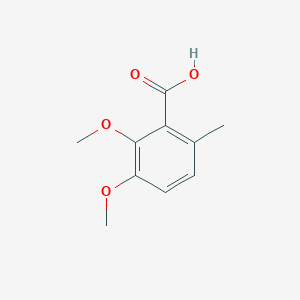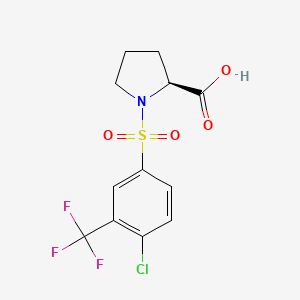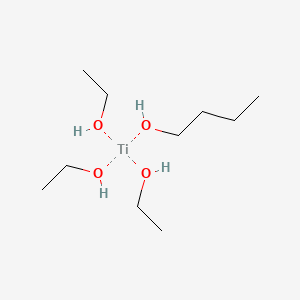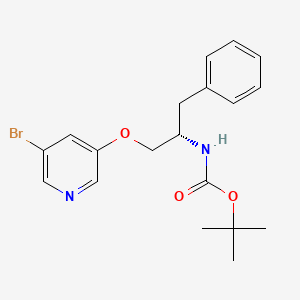
tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate is a complex organic compound that features a tert-butyl carbamate group, a bromopyridine moiety, and a phenylpropan-2-yl group
Preparation Methods
The synthesis of tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate typically involves multiple steps, starting with the preparation of the individual components followed by their assembly into the final product. Industrial production methods may involve the use of flow microreactor systems to streamline the synthesis and improve yield .
Chemical Reactions Analysis
tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate undergoes various chemical reactions, including:
Substitution: The bromopyridine moiety allows for nucleophilic substitution reactions, where the bromine atom can be replaced by other nucleophiles.
Common reagents and conditions used in these reactions include bases like sodium hydroxide (NaOH) and acids like hydrochloric acid (HCl). Major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate has several scientific research applications:
Mechanism of Action
The mechanism of action of tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate involves its interaction with specific molecular targets and pathways. For example, carbamates are known to inhibit enzymes such as acetylcholinesterase by forming a stable carbamate-enzyme complex . This inhibition can affect various biological processes and has implications for the compound’s use in medicine and research.
Comparison with Similar Compounds
tert-Butyl (S)-(1-((5-bromopyridin-3-yl)oxy)-3-phenylpropan-2-yl)carbamate can be compared with other similar compounds, such as:
tert-Butyl carbanilate: Similar in structure but with different functional groups.
N-Boc-ethanolamine: Contains a tert-butyl carbamate group but differs in its overall structure and applications.
tert-Butyl (4-bromobenzyl)carbamate: Shares the bromine and tert-butyl carbamate groups but has a different aromatic ring structure.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C19H23BrN2O3 |
|---|---|
Molecular Weight |
407.3 g/mol |
IUPAC Name |
tert-butyl N-[(2S)-1-(5-bromopyridin-3-yl)oxy-3-phenylpropan-2-yl]carbamate |
InChI |
InChI=1S/C19H23BrN2O3/c1-19(2,3)25-18(23)22-16(9-14-7-5-4-6-8-14)13-24-17-10-15(20)11-21-12-17/h4-8,10-12,16H,9,13H2,1-3H3,(H,22,23)/t16-/m0/s1 |
InChI Key |
INCGEYMERWCJKG-INIZCTEOSA-N |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=CC=C1)COC2=CC(=CN=C2)Br |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=CC=C1)COC2=CC(=CN=C2)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


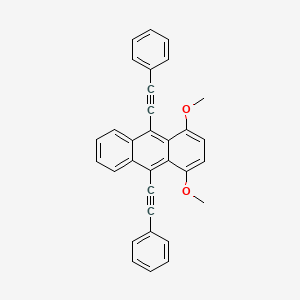
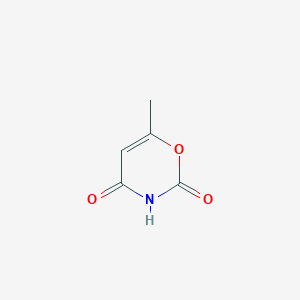
![Naphtho[1,2-h]cinnoline](/img/structure/B13138789.png)
